Tiapamil
Overview
Description
Tiapamil, also known as dimeditiapramine, is a calcium antagonist or calcium channel blocker. It is an experimental drug that has never been marketed. This compound has been described as an antianginal agent and exhibits properties of anti-arrhythmic medications . These medications are used to treat unusually fast or irregular heartbeats, such as atrial fibrillation, atrial flutter, and supraventricular tachycardia .
Preparation Methods
The synthetic routes and reaction conditions for tiapamil involve the preparation of its key intermediates and final product. The industrial production methods are not well-documented, as this compound remains an experimental drug. the synthesis generally involves the following steps:
Formation of the dithiane ring: This step involves the reaction of appropriate starting materials to form the dithiane ring structure.
Substitution reactions: The dithiane ring undergoes substitution reactions to introduce the necessary functional groups.
Final assembly: The final product is assembled by combining the substituted dithiane ring with other molecular fragments through various chemical reactions.
Chemical Reactions Analysis
Tiapamil undergoes several types of chemical reactions, including:
Oxidation: The dithiane ring can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides and sulfones back to the dithiane ring.
Substitution: Various substitution reactions can introduce different functional groups into the molecule.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are the oxidized or reduced forms of this compound and its substituted derivatives .
Scientific Research Applications
Tiapamil has been extensively investigated for its potential use in treating cardiac arrhythmias and angina pectoris. It has shown promising effects in treating these conditions without many of the side effects associated with other calcium antagonists like verapamil . Research has also explored its potential use as an antihypertensive agent . Additionally, this compound’s vasodilator properties have been studied for their effects on myocardial performance in patients with coronary artery disease .
Mechanism of Action
Tiapamil acts as a calcium channel blocker by inhibiting the slow calcium channels in cardiac and smooth muscle cells . This inhibition reduces the influx of calcium ions, leading to a decrease in muscle contraction and vasodilation. The molecular targets of this compound include the L-type calcium channels, which are responsible for the slow calcium currents in these cells . By blocking these channels, this compound can effectively treat arrhythmic conditions and angina pectoris .
Comparison with Similar Compounds
Tiapamil is similar to other calcium channel blockers like verapamil and diltiazem. it has unique properties that make it distinct:
Verapamil: Both verapamil and this compound are calcium channel blockers, but this compound appears to treat arrhythmic conditions without many of the hypotensive, negative inotropic, and negative chronotropic side effects associated with verapamil.
Diltiazem: Like this compound, diltiazem is used to treat angina and arrhythmias.
Other similar compounds include nifedipine and amlodipine, which are also calcium channel blockers used to treat cardiovascular conditions .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-(3,4-dimethoxyphenyl)-1,1,3,3-tetraoxo-1,3-dithian-2-yl]-N-methylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37NO8S2/c1-27(15-12-20-8-10-22(32-2)24(18-20)34-4)14-6-13-26(36(28,29)16-7-17-37(26,30)31)21-9-11-23(33-3)25(19-21)35-5/h8-11,18-19H,6-7,12-17H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROUQTNYPCANTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC1(S(=O)(=O)CCCS1(=O)=O)C2=CC(=C(C=C2)OC)OC)CCC3=CC(=C(C=C3)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37NO8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
57010-32-9 (hydrochloride) | |
Record name | Tiapamil [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057010318 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10205620 | |
Record name | Tiapamil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10205620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
555.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57010-31-8 | |
Record name | Tiapamil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57010-31-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tiapamil [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057010318 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tiapamil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10205620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tiapamil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.992 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TIAPAMIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ONY823T4J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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